4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine familyIt is known for its role as a key intermediate in the synthesis of various polyfunctionalized heterocycles, which exhibit a range of pharmacological properties .
Mechanism of Action
Target of Action
The primary target of the compound 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression, potentially leading to apoptosis within certain cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a significant inhibition of CDK2, leading to alterations in cell cycle progression . This can result in the induction of apoptosis within certain cells . The compound has shown superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules. It has shown affinity towards adenosine receptors . The compound’s interactions with these biomolecules can influence biochemical reactions, potentially leading to various pharmacological effects .
Cellular Effects
The compound has demonstrated various effects on cellular processes. For instance, it has shown antiproliferative effects, suggesting it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found that substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. As a pyrazolopyrimidinone, it is likely to interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with formic acid under reflux conditions to yield the desired compound . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound often employ green synthesis techniques to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free conditions, which not only enhance the reaction efficiency but also reduce the generation of hazardous waste . The synthesized compounds are typically purified using recrystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, which exhibit enhanced biological activities.
Scientific Research Applications
4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyrimidine ring system and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives also possess a fused heterocyclic structure and are known for their anticancer properties.
Uniqueness
4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is unique due to its ability to form a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-11-8-6-13-16(7-4-2-1-3-5-7)10(8)14-9(15-11)12(18)19/h1-6H,(H,18,19)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEAXJWYFJWIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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